6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide
CAS No.: 880810-58-2
Cat. No.: VC4346591
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 880810-58-2 |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.395 |
| IUPAC Name | 6-(4-oxoquinazolin-3-yl)-N-pyridin-3-ylhexanamide |
| Standard InChI | InChI=1S/C19H20N4O2/c24-18(22-15-7-6-11-20-13-15)10-2-1-5-12-23-14-21-17-9-4-3-8-16(17)19(23)25/h3-4,6-9,11,13-14H,1-2,5,10,12H2,(H,22,24) |
| Standard InChI Key | UYTQEZCMMTZSJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CN=CC=C3 |
Introduction
6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide is a synthetic organic compound featuring a quinazolinone core and a pyridine-linked hexanamide chain. The quinazolinone scaffold is widely recognized for its therapeutic potential, particularly in antimicrobial, anticancer, and anti-inflammatory applications. The pyridine moiety further enhances its bioactivity by contributing to molecular interactions with biological targets.
Structural Overview
The compound can be described as follows:
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Core Structure: Quinazolinone (a bicyclic aromatic system with a ketone group at position 4).
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Side Chain: Hexanamide linked via the nitrogen atom at position 3 of the quinazolinone.
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Substituent: Pyridin-3-yl group attached to the hexanamide nitrogen.
This structure suggests potential for biological activity due to the presence of hydrogen-bond donors/acceptors and aromatic systems conducive to π-stacking interactions.
Synthesis Pathways
The synthesis of 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide typically involves:
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Formation of Quinazolinone Core:
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Condensation of anthranilic acid derivatives with formamides or similar reagents.
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Cyclization to yield the quinazolinone backbone.
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Hexanamide Chain Introduction:
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Reaction of hexanoic acid derivatives with amines under amide bond-forming conditions.
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Coupling agents like carbodiimides may be used.
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Pyridine Substitution:
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Incorporation of pyridine groups via nucleophilic substitution or reductive amination.
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The reaction sequence ensures precise functionalization at desired positions, yielding high-purity products.
Analytical Characterization
Key analytical techniques used to confirm the structure and purity include:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR confirm chemical shifts corresponding to quinazolinone, hexanamide, and pyridine groups.
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight.
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Infrared (IR) Spectroscopy:
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Characteristic C=O stretching (~1680 cm) for quinazolinone.
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Amide NH stretching (~3200–3400 cm).
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X-ray Crystallography (if applicable):
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Provides detailed structural data, including bond lengths and angles.
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Comparative Table: Quinazolinone Derivatives
| Property | 6-(4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-yl)hexanamide | Related Quinazolinones (e.g., Indolylquinazolinones) |
|---|---|---|
| Core Structure | Quinazolinone | Quinazolinone |
| Functional Groups | Hexanamide, Pyridine | Indole, Alkyl Chains |
| Known Activities | Antimicrobial (potential), Anticancer (potential) | Anticancer, Antibacterial |
| Synthesis Complexity | Moderate | Moderate |
| Analytical Techniques | NMR, MS, IR | NMR, MS, IR |
Future Research Directions
To fully explore the potential of this compound, future studies should focus on:
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Biological Screening:
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Evaluate antimicrobial, anticancer, and anti-inflammatory activities in vitro and in vivo.
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Molecular Docking Studies:
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Predict interactions with biological targets such as enzymes or receptors.
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Structure-Activity Relationship (SAR):
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Modify substituents on the quinazolinone core or pyridine group to optimize activity.
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Pharmacokinetics and Toxicology:
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Assess absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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